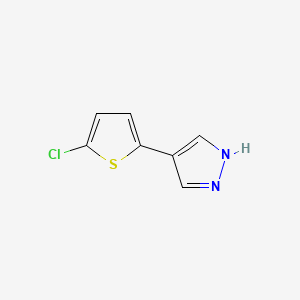

4-(5-chlorothiophen-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-7-2-1-6(11-7)5-3-9-10-4-5/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGXXIOYDLGFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazole Derivatives in Medicinal Chemistry and Organic Synthesis

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the development of new pharmaceuticals. mdpi.comnih.gov First synthesized by Buchner in 1889, the pyrazole nucleus is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets, leading to a wide spectrum of pharmacological effects. globalresearchonline.net

Pyrazole derivatives have demonstrated a remarkable range of biological activities, making them a subject of intense research. nih.govglobalresearchonline.net These activities include:

Anti-inflammatory: Certain pyrazole derivatives are potent anti-inflammatory agents. A well-known example is Celecoxib (B62257), a selective COX-2 inhibitor used to treat arthritis. mdpi.comorientjchem.org

Anticancer: Numerous pyrazole-containing compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. orientjchem.orgmdpi.com

Antimicrobial: The pyrazole ring is a key component in various compounds exhibiting significant antibacterial and antifungal properties. nih.govacademicstrive.com

Antiviral and Antidepressant: The versatility of the pyrazole structure has led to its incorporation into agents with antiviral and antidepressant potential. globalresearchonline.netorientjchem.org

Analgesic and Anticonvulsant: Researchers have also successfully developed pyrazole derivatives with pain-relieving and anti-seizure properties. globalresearchonline.net

Beyond medicine, pyrazole derivatives are valuable in organic synthesis and have applications in agrochemicals and as dyes. globalresearchonline.net The diverse chemical reactivity and ready accessibility of the pyrazole core make it an attractive starting point for creating complex molecules with tailored properties. globalresearchonline.net

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

| Biological Activity | Description | Key Examples / Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways. | Celecoxib is a widely used COX-2 inhibitor. orientjchem.org |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Various derivatives show significant cytotoxicity against cell lines like MCF-7. mdpi.com |

| Antimicrobial | Activity against pathogenic bacteria and fungi. | Derivatives have shown efficacy against strains like S. aureus and E. coli. mdpi.comacademicstrive.com |

| Antiviral | Inhibition of viral replication. | A recognized area of potential for pyrazole-based compounds. orientjchem.org |

| Analgesic | Pain relief properties. | Difenamizole is a known analgesic with a pyrazole core. mdpi.com |

Role of Thiophene Moieties in Bioactive Compounds

Thiophene (B33073), a five-membered heterocycle containing a sulfur atom, is another cornerstone of medicinal chemistry. nih.gov The thiophene ring is considered a privileged pharmacophore due to its versatile structural features and its presence in numerous clinically approved drugs. nih.gov Its utility stems from several key characteristics:

The sulfur atom in the thiophene ring can participate in drug-receptor interactions, potentially enhancing binding affinity. nih.gov Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring. This substitution can improve a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for a drug candidate's success. nih.gov

The incorporation of a thiophene moiety into a molecular structure has led to a wide array of bioactive compounds with applications as: orientjchem.orgnih.gov

Anticancer agents

Antimicrobial agents

Anti-inflammatory drugs

Antiviral compounds

Enzyme inhibitors

Historical Context of Pyrazole Thiophene Conjugates in Pharmaceutical Research

The strategic combination of privileged scaffolds is a well-established approach in drug design aimed at creating synergistic effects or novel pharmacological profiles. The conjugation of pyrazole (B372694) and thiophene (B33073) rings has given rise to a significant class of hybrid molecules that have been a subject of pharmaceutical research for their potential therapeutic applications. orientjchem.orgnih.gov

The rationale behind creating these conjugates is to leverage the distinct and often complementary biological activities of each heterocyclic component. nih.gov Research into pyrazole-thiophene hybrids has historically focused on exploring their efficacy across several therapeutic areas. Studies have shown that these molecules can exhibit potent antimicrobial and antioxidant properties. researchgate.net For instance, a 2018 study detailed the synthesis of thiophene-appended pyrazoles from chalcone (B49325) precursors, with the resulting compounds showing excellent inhibition against various microbial organisms and significant radical scavenging capabilities. researchgate.net

The synthesis of these conjugates often involves multi-step reactions, starting from foundational molecules like acetyl thiophene and employing cyclization reactions to form the pyrazole ring. nih.gov The ongoing interest in this class of compounds is driven by the potential to fine-tune their biological activity by modifying substituents on either the pyrazole or thiophene rings, leading to the development of new lead compounds for drug discovery. nih.govresearchgate.net

Table 2: Investigated Biological Activities of Pyrazole-Thiophene Conjugates

| Activity Investigated | Key Findings from Research |

|---|---|

| Antimicrobial | Compounds with chloro substitution on the thiophene ring exhibited excellent inhibitory activity (MIC values of 12.5-25.0 µg/mL) against tested microorganisms. researchgate.net |

| Antioxidant | Hybrids with electronegative chloro substitutions on both the thiophene and an adjacent aromatic ring showed potent DPPH radical scavenging activity. researchgate.net |

| Anticancer | Thiophene-pyrazole conjugates have been explored as potential anticancer agents. orientjchem.org |

| Anti-inflammatory | Given the known anti-inflammatory roles of both parent heterocycles, this remains a key area of interest for conjugate molecules. orientjchem.orgnih.gov |

Scope and Objectives of Academic Research on 4 5 Chlorothiophen 2 Yl 1h Pyrazole

Strategies for the Synthesis of Pyrazole Ring Systems

The formation of the pyrazole core is a fundamental aspect of the synthesis of the target compound and its derivatives. Several well-established methods are employed for this purpose, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

A cornerstone in pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgnih.govrsc.org This approach, often referred to as the Knorr pyrazole synthesis, is widely utilized due to the ready availability of the starting materials. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net

The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or other substituted hydrazines) and the 1,3-dicarbonyl precursor allows for the introduction of various substituents on the pyrazole ring. For instance, the reaction of a 1,3-diketone with hydrazine hydrate will yield a 3,5-disubstituted pyrazole. However, when a substituted hydrazine is used with an unsymmetrical 1,3-diketone, a mixture of regioisomers can be formed. beilstein-journals.org The regiochemical outcome of the reaction is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. researchgate.net

Multicomponent reactions that generate the 1,3-dicarbonyl compound in situ have also been developed to streamline the synthesis of pyrazoles. beilstein-journals.orgnih.gov For example, the acylation of enolates or β-ketoesters can produce the necessary 1,3-diketone intermediate, which then reacts with a hydrazine in a one-pot fashion to yield the pyrazole product. nih.gov

Table 1: Examples of Pyrazole Synthesis from Hydrazines and 1,3-Dicarbonyl Precursors

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Resulting Pyrazole | Reference |

| Hydrazine Hydrate | Acetylacetone | 3,5-dimethyl-1H-pyrazole | nih.gov |

| Phenylhydrazine | Dibenzoylmethane | 1,3,5-triphenyl-1H-pyrazole | nih.gov |

| Methylhydrazine | Benzoylacetone | Mixture of 1,3-dimethyl-5-phenyl-1H-pyrazole and 1,5-dimethyl-3-phenyl-1H-pyrazole | beilstein-journals.org |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction provides a powerful and versatile method for the construction of the pyrazole ring. rsc.org This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. acs.orgrsc.org

In the context of pyrazole synthesis, the [3+2] cycloaddition of a diazo compound with an alkyne is a common strategy. acs.org This reaction can be highly regioselective, depending on the electronic nature of the substituents on both the diazo compound and the alkyne. A convenient one-pot procedure has been developed where the diazo compound is generated in situ from an aldehyde and then reacted with a terminal alkyne to furnish 3,5-disubstituted pyrazoles. acs.org

Nitrile imines, which can be generated in situ from the dehydrohalogenation of hydrazonoyl halides, are another class of 1,3-dipoles that readily react with alkynes to form pyrazoles. rsc.org This method allows for the synthesis of 1,3,5-trisubstituted pyrazoles with good control over the substitution pattern. rsc.org

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of pyrazoles. ijirt.orgnih.gov The reaction of a chalcone (B49325) with a hydrazine derivative leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. Alternatively, under certain reaction conditions, the pyrazole can be formed directly.

The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation between an aldehyde and an acetophenone (B1666503) in the presence of a base. healthcare-bulletin.co.uk For the synthesis of 4-(5-chlorothiophen-2-yl)-1H-pyrazole analogues, a chalcone bearing the 5-chlorothiophen-2-yl group would be a key intermediate. This chalcone can then be reacted with hydrazine or a substituted hydrazine to construct the pyrazole ring. ijirt.org The reaction of a chalcone with hydrazine hydrate in the presence of an acid catalyst, for example, can yield 3,5-disubstituted pyrazolines, which can be subsequently aromatized.

Table 2: Synthesis of Pyrazoles from Chalcone Intermediates

| Chalcone Derivative | Hydrazine Derivative | Reaction Conditions | Product | Reference |

| 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Reflux in ethanol (B145695) with acetic acid | 3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | nih.gov |

| 1-Adamantyl-3-(pyridin-2-yl)prop-2-en-1-one | 2,4-Dinitrophenylhydrazine | Stirring in methanol (B129727) with sulfuric acid | 1-(2,4-dinitrophenyl)-5-(1-adamantyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole | nih.gov |

| Substituted pyrazole-4-carbaldehyde derived chalcones | Phenylhydrazine | Reflux with glacial acetic acid | Pyrazole-substituted pyrazoles | ijirt.org |

Approaches for Incorporating the 5-chlorothiophen-2-yl Moiety

The introduction of the 5-chlorothiophen-2-yl group onto the pyrazole core is a critical step in the synthesis of the target compound. This can be achieved either by starting with a thiophene-containing precursor or by attaching the thiophene ring to a pre-formed pyrazole.

One straightforward approach to incorporate the 5-chlorothiophen-2-yl moiety is to use a halogenated thiophene as a starting material. beilstein-journals.org For example, 2-chloro-5-acetylthiophene can be used as a precursor to form a chalcone, which then undergoes cyclization with a hydrazine to form the desired pyrazole. nih.gov

The synthesis of various halogenated thiophenes has been extensively studied. rsc.org Chlorination of thiophene can lead to a mixture of products, including 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene. researchgate.net Selective functionalization of these halogenated thiophenes can then provide the necessary building blocks for the synthesis of 4-(5-chlorothiophen-2-yl)-1H-pyrazole.

Modern cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds between aromatic rings. mdpi.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for this purpose.

In the context of synthesizing 4-(5-chlorothiophen-2-yl)-1H-pyrazole, a Suzuki-Miyaura coupling could be envisioned between a 4-bromo- or 4-iodopyrazole (B32481) derivative and (5-chlorothiophen-2-yl)boronic acid. Alternatively, a pyrazole-4-boronic acid could be coupled with 2-bromo-5-chlorothiophene.

Direct arylation reactions have emerged as an efficient alternative to traditional cross-coupling methods, as they avoid the need for pre-functionalized starting materials such as organoborons or organotins. semanticscholar.orgacs.org The direct C-H arylation of a pyrazole at the 4-position with a halogenated thiophene, or the direct arylation of a thiophene with a 4-halopyrazole, could potentially be used to construct the desired C-C bond. researchgate.net These reactions are typically catalyzed by palladium complexes and require a suitable base and reaction conditions to achieve high regioselectivity and yield. semanticscholar.org

Derivatization Strategies of the 4-(5-chlorothiophen-2-yl)-1H-pyrazole Scaffold

The derivatization of the 4-(5-chlorothiophen-2-yl)-1H-pyrazole core is a key strategy to modulate its physicochemical properties and biological activity. Modifications can be introduced at several positions, most notably at the pyrazole nitrogen atoms and on the thiophene ring.

Modifications at the Pyrazole Nitrogen

The nitrogen atoms of the pyrazole ring are common sites for derivatization, allowing for the introduction of a wide range of substituents through alkylation, acylation, and sulfonylation reactions.

N-Alkylation: The N-alkylation of pyrazoles is a well-established method for introducing alkyl groups onto the pyrazole ring. This can be achieved using various alkylating agents in the presence of a base. For instance, the reaction of pyrazoles with trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid provides a method for N-alkylation. While specific examples for the 4-(5-chlorothiophen-2-yl)-1H-pyrazole scaffold are not extensively documented, general methods for pyrazole N-alkylation are readily applicable. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors, as well as the reaction conditions.

N-Acylation: Acyl groups can be introduced at the pyrazole nitrogen via reaction with acyl chlorides or anhydrides. These reactions typically proceed under basic conditions. N-acyl pyrazoles are valuable intermediates and can exhibit biological activity themselves. For example, N-phenylacetyl 4,5-dihydropyrazole derivatives have been synthesized and evaluated for their antitumor activities.

N-Sulfonylation: The introduction of a sulfonyl group at the pyrazole nitrogen can be accomplished by reacting the pyrazole with a sulfonyl chloride in the presence of a base. This modification can significantly impact the electronic properties and biological profile of the molecule. For instance, the synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles has been reported from N-allenic sulfonylhydrazones, showcasing the versatility of sulfonylation in creating diverse pyrazole derivatives. nih.gov

Introduction of Amide Functionalities (e.g., carboxamides, carbothioamides)

The incorporation of amide functionalities, such as carboxamides and carbothioamides, is a common strategy in drug design to enhance binding affinity to biological targets through hydrogen bonding interactions.

Carboxamides: Pyrazole carboxamides are a class of compounds with a wide range of biological activities. The synthesis of 4-alkyl-5-(5'-chlorothiophen-2'-yl)-pyrazole-3-carbamoyl analogues has been reported as cannabinoid receptor CB1 antagonists. nih.gov These compounds were synthesized to explore their potential in treating obesity. nih.gov The general synthesis of pyrazole carboxamides often involves the coupling of a pyrazole carboxylic acid with an amine using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with an amine.

Carbothioamides: The carbothioamide group can also be introduced, often at the N1 position of the pyrazole ring. A notable example is the synthesis of 5-(4-Bromophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. scispace.com This compound was synthesized by the ring closure reaction of the corresponding chalcone with thiosemicarbazide (B42300) in an alcoholic basic medium. nih.gov The reaction of a pyrazole with an isothiocyanate is another common method to introduce a carbothioamide moiety.

| Compound Name | Functional Group | Synthetic Method | Reference |

| 5-(4-Bromophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Carbothioamide | Reaction of chalcone with thiosemicarbazide | scispace.com |

| 4-Alkyl-5-(5'-chlorothiophen-2'-yl)-pyrazole-3-carboxamide analogues | Carboxamide | Not specified in abstract | nih.gov |

Side Chain Substitutions on the Thiophene Ring

The thiophene ring of the 4-(5-chlorothiophen-2-yl)-1H-pyrazole scaffold is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The reactivity of the thiophene ring is generally greater than that of benzene. nih.gov

Halogenation: The introduction of additional halogen atoms onto the thiophene ring can be achieved through electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution is directed by the existing substituents on the ring.

Nitration: Nitration of thiophenes can be carried out using nitrating agents such as nitric acid in the presence of sulfuric acid or acetic anhydride. rsc.org However, these reactions can sometimes be vigorous and lead to the formation of multiple products due to the high reactivity of the thiophene ring. rsc.org Direct nitration of various five-membered heterocycles, including thiophenes and pyrazoles, has been achieved using nitric acid in trifluoroacetic anhydride, affording mononitro derivatives. researchgate.net

Characterization of Synthetic Products

The structural elucidation of the synthesized 4-(5-chlorothiophen-2-yl)-1H-pyrazole derivatives is performed using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the synthesized compounds. For instance, in the 1H NMR spectrum of 5-(4-Bromophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole, the protons of the pyrazole ring and the aromatic systems show characteristic chemical shifts and coupling patterns. scispace.com Similarly, 13C NMR spectroscopy provides information about the carbon framework of the molecule, with characteristic signals for the pyrazole and thiophene carbons. scispace.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, in 5-(4-Bromophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the N-H, C=N, and C=S stretching vibrations are observed at characteristic wavenumbers. scispace.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in confirming their identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. scispace.com

Below is a table summarizing the characterization data for a representative derivative:

| Compound | Spectroscopic Data |

| 5-(4-Bromophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide scispace.com | FT-IR (KBr, ν, cm⁻¹): 3478 (N-H), 3056 (C-H), 1571 (C=N), 1328 (C=S).1H NMR (300 MHz, DMSO-d₆, δ, ppm): 3.13 (dd, 1H), 3.86 (dd, 1H), 5.92 (dd, 1H), 7.07 (d, 2H), 7.19 (d, 1H), 7.34 (d, 1H), 7.51 (d, 2H), 7.68 (s, 1H, NH), 8.10 (s, 1H, NH). |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the synthesized structures of pyrazole-thiophene derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed information about the connectivity of atoms, functional groups, and molecular weight. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of organic compounds. For 4-(5-chlorothiophen-2-yl)-1H-pyrazole analogues, these techniques provide characteristic signals that confirm the presence of the pyrazole and thiophene rings, as well as any substituents. nih.govconnectjournals.com

In ¹H NMR spectra of pyrazole-thiophene derivatives, the protons on the pyrazole ring typically appear as distinct signals. For instance, the -NH proton of the pyrazole ring can be observed as a singlet, often in the downfield region around δ 8.38 ppm. connectjournals.com The -CH proton of the pyrazole ring may show a signal at approximately δ 5.89 ppm. connectjournals.com The protons on the thiophene ring also exhibit characteristic chemical shifts, which can be influenced by the presence of the chloro-substituent. semanticscholar.org

¹³C NMR spectra provide information about the carbon framework of the molecule. Signals corresponding to the carbons of the pyrazole and thiophene rings are observed in their expected regions. For example, in a related pyrazole derivative, signals for the thiophene ring carbons were observed in the range of δ 125-127 ppm. connectjournals.com The presence of substituents on the pyrazole or thiophene rings will lead to additional signals and may cause shifts in the positions of the ring carbon signals. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole-Thiophene Analogues

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole -NH | ~8.38 | - |

| Pyrazole -CH | ~5.89 | - |

| Thiophene -CH | ~7.02 | 125-127 |

| Pyrazole C-3 | - | 147.30-149.64 |

| Pyrazole C-4 | - | 42.54-44.25 |

| Pyrazole C-5 | - | 63.10-63.90 |

Note: The chemical shifts are approximate and can vary depending on the specific analogue and solvent used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectra of 4-(5-chlorothiophen-2-yl)-1H-pyrazole analogues, characteristic absorption bands confirm the presence of key structural features.

A significant band for the N-H stretching vibration of the pyrazole ring is typically observed in the region of 3097-3414 cm⁻¹. The C=N stretching vibration within the pyrazole ring gives rise to a band around 1589-1591 cm⁻¹. connectjournals.com The presence of the thiophene ring is indicated by C-H and C=C stretching vibrations in their characteristic regions. The C-Cl stretching vibration from the chlorothiophene moiety is also expected to be present, typically in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for Pyrazole-Thiophene Analogues

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrazole) | 3097 - 3414 |

| C=N Stretch (Pyrazole) | 1589 - 1591 |

| C-Cl Stretch | ~830 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 4-(5-chlorothiophen-2-yl)-1H-pyrazole and its derivatives, mass spectrometry confirms the expected molecular weight through the observation of the molecular ion peak (M+). nih.govconnectjournals.com

The fragmentation pattern observed in the mass spectrum can offer valuable insights into the stability of different parts of the molecule. The fragmentation of pyrazole rings often involves the loss of small molecules like N₂ or HCN. The presence of the chlorine atom on the thiophene ring will result in characteristic isotopic patterns for chlorine-containing fragments (M+ and M+2 peaks in an approximate 3:1 ratio). connectjournals.com

X-ray Crystallography Studies of Pyrazole-Thiophene Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. These studies are invaluable for understanding the solid-state conformation of 4-(5-chlorothiophen-2-yl)-1H-pyrazole analogues. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C—H⋯Cl hydrogen bonds)

Weak C—H⋯Cl hydrogen bonds have also been observed in the crystal structures of related compounds, linking molecules into supramolecular chains. researchgate.net Other interactions, such as C—H⋯O, C—H⋯N, and π–π stacking interactions between the aromatic pyrazole and thiophene rings, can further stabilize the crystal lattice. nih.govresearchgate.net The analysis of these interactions provides a deeper understanding of the forces that control the solid-state assembly of these molecules.

Conformational Preferences and Puckering Parameters of Heterocyclic Rings

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. The pyrazole ring is generally planar. nih.gov However, in dihydropyrazole derivatives, the ring can adopt non-planar conformations, such as an envelope conformation. researchgate.net

The relative orientation of the pyrazole and thiophene rings is a key conformational feature. The dihedral angle between the planes of these two rings can vary depending on the substituents and the crystal packing forces. For instance, in one derivative, the dihedral angle between a pyrazole ring and a thiazole (B1198619) ring (structurally similar to thiophene) was found to be 4.95 (19)°. nih.gov In other cases, the rings may be oriented nearly perpendicular to each other. nih.gov Puckering parameters can be calculated from the crystallographic data to provide a quantitative description of the conformation of any non-planar heterocyclic rings.

Quantum Chemical Computations for Molecular Geometry and Electronic Structure

Quantum chemical computations have become essential tools for elucidating the structural and functional characteristics of pyrazole derivatives, offering deep insights into their molecular behavior and interactions. eurasianjournals.com These computational methods, particularly Density Functional Theory (DFT), provide detailed information on electronic structures and properties. eurasianjournals.comnih.gov For thiophene-based pyrazole compounds, computational studies are frequently employed to understand their geometry, physical properties, and chemical reactivity descriptors. nih.govrsc.org By modeling these molecules, researchers can predict and analyze various parameters that are crucial for understanding their stability and potential applications. nih.govmedicalresearchjournal.org

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. eurjchem.comsemanticscholar.org This process, called geometry optimization, calculates the molecule's bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. nih.gov For heterocyclic systems like 4-(5-chlorothiophen-2-yl)-1H-pyrazole, DFT calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-31G(d) or B3LYP/6-311++G(d,p), which have been shown to provide results that correlate well with experimental data. rsc.orgresearcher.lifersc.org

The optimization process reveals the spatial conformation of the molecule, including the relative orientation of the pyrazole and chlorothiophene rings. In many thiophene-pyrazole systems, the optimized structure is nearly planar, which suggests a degree of conjugation between the two aromatic rings. nih.govresearchgate.net This planarity is a key factor influencing the molecule's electronic properties. The calculated geometric parameters provide a foundational understanding of the molecule's structural framework.

Table 1: Predicted Geometrical Parameters for 4-(5-chlorothiophen-2-yl)-1H-pyrazole from DFT Calculations Note: The following data is illustrative, based on typical values for related structures, and represents the expected output of a DFT/B3LYP geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C-Cl | 1.74 Å | |

| C-S (Thiophene) | 1.72 Å | |

| C=C (Thiophene) | 1.38 Å | |

| C-C (Inter-ring) | 1.46 Å | |

| N-N (Pyrazole) | 1.35 Å | |

| C=N (Pyrazole) | 1.33 Å | |

| Bond Angles | ||

| C-S-C (Thiophene) | 92.2° | |

| Thiophene-C-C (Inter-ring) | 128.5° | |

| Pyrazole-C-C (Inter-ring) | 129.1° | |

| C-N-N (Pyrazole) | 112.0° | |

| Dihedral Angle | Thiophene Ring - Pyrazole Ring | ~5.0° - 15.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov In pyrazole-thiophene analogues, the HOMO is typically distributed over the electron-rich thiophene ring and the π-spacer, while the LUMO is often localized on the pyrazole ring or other electron-accepting moieties. nih.gov This distribution facilitates intramolecular charge transfer, a key process for many of the molecule's electronic properties.

Table 2: Calculated FMO Parameters for Analogous Thiophene-Pyrazole Systems Note: These values are representative of the kind of data obtained from FMO analysis for this class of compounds.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implied Property |

| Analogue A (High Reactivity) | -5.98 | -1.85 | 4.13 | Most Reactive nih.gov |

| Analogue B (Moderate Stability) | -6.21 | -1.54 | 4.67 | Moderately Stable |

| Analogue C (High Stability) | -6.55 | -1.22 | 5.33 | Most Stable nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. cbijournal.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing crucial information about its reactive sites. nih.gov Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with nucleophilic reactivity. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential.

For a molecule like 4-(5-chlorothiophen-2-yl)-1H-pyrazole, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the pyrazole ring, the sulfur atom of the thiophene ring, and the chlorine atom. nih.govresearchgate.net These areas represent the primary sites for hydrogen bonding and electrophilic interactions. cbijournal.com Conversely, a region of positive potential (blue) would be expected around the hydrogen atom attached to the pyrazole nitrogen (N-H), indicating its acidic nature and role as a hydrogen bond donor. cbijournal.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like frequency conversion and optical switching. rsc.orgnih.gov Computational chemistry, specifically DFT, allows for the prediction of a molecule's NLO properties by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). nih.govresearchgate.net

The first hyperpolarizability (β₀) is a measure of the second-order NLO response, and molecules with large β₀ values are considered promising candidates for NLO applications. nih.gov High NLO responses are often found in molecules with significant intramolecular charge transfer (ICT), typically created by connecting electron-donating and electron-accepting groups through a π-conjugated system. nih.gov The pyrazole and thiophene rings can act as components of such a system, and their substitution can tune the NLO properties. nih.gov Theoretical calculations provide a rapid and cost-effective way to screen potential NLO candidates before proceeding with synthesis and experimental validation. researchgate.net

Table 3: Predicted NLO Properties for 4-(5-chlorothiophen-2-yl)-1H-pyrazole and Analogues Note: The data presented is illustrative, based on computational studies of similar heterocyclic compounds. The magnitude of hyperpolarizability is often compared to a standard like urea.

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | ~3.5 - 5.0 D |

| Mean Polarizability | α | ~150 - 180 |

| First Hyperpolarizability | β₀ | ~1200 - 2500 |

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a 3D map that defines the space a molecule occupies in a crystal, based on the electron distribution of the molecule and its neighbors. nih.gov This analysis provides a detailed picture of how molecules are packed and held together by non-covalent forces such as hydrogen bonds and van der Waals interactions. scirp.org

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table provides an expected distribution of intermolecular contacts for a crystalline form of 4-(5-chlorothiophen-2-yl)-1H-pyrazole, based on analyses of similar heterocyclic compounds.

| Intermolecular Contact Type | Typical Contribution (%) |

| H···H | 40 - 50% |

| Cl···H / H···Cl | 15 - 25% |

| C···H / H···C | 8 - 12% |

| N···H / H···N | 5 - 10% |

| S···H / H···S | 3 - 6% |

| C···C (π-π stacking) | 2 - 5% |

Elucidating the Influence of Substituents on Biological Efficacy

The biological activity of pyrazole derivatives is significantly modulated by the nature and position of substituents on the heterocyclic rings. researchgate.netnih.gov Common modifications involve the addition of alkyl, aryl, hydroxyl, amino, nitro, and halogen groups. researchgate.net These substituents can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn affects its binding affinity to biological targets. nih.govresearchgate.net

For instance, in a series of thiophene-appended pyrazole hybrids, the introduction of different substituents led to varied antimicrobial and antioxidant activities. mdpi.com The presence of electron-withdrawing groups, such as chloro or nitro groups, on aryl rings attached to the pyrazole core has been frequently observed in potent analogues. researchgate.net Conversely, electron-donating groups can also enhance activity depending on the specific biological target. The substitution pattern on the pyrazole ring itself is also critical to bioactivity. researchgate.net For example, in a series of celecoxib (B62257) derivatives, different substituents on a triazole moiety attached to the pyrazole played a crucial role in modulating anti-inflammatory effects. mdpi.com The benzylidene substituent was also found to remarkably influence the anti-inflammatory potency of certain pyrazole derivatives. mdpi.com

| Compound Series | Substituents | Observed Biological Activity | Reference Finding |

|---|---|---|---|

| Thiophene-Pyrazole Hybrids | Chloro group on thiophene ring only | Excellent antimicrobial inhibition (12.5-25.0 µg/mL) | Compounds 5b and 5f exhibited excellent inhibition against all tested organisms. semanticscholar.org |

| Thiophene-Pyrazole Hybrids | Chloro groups on both aromatic and thiophene rings | Excellent DPPH radical scavenging potencies (12.423-31.213 µg mL-1) | Compounds 5a, 5c, and 5g showed excellent radical scavenging potencies. semanticscholar.org |

| Thiophene-Pyrazole Hybrids | Bromo groups on the aromatic ring | Poorer antimicrobial inhibition (50.0-100.0 µg/mL) | Compounds 5d and 5e showed poorer inhibition against the tested species. semanticscholar.org |

| Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | 2-chloro-4-pyridinyl group in the amide part | Good cytotoxic activity against Huh7, MCF7, and HCT116 cells (IC50: 1.1-3.3 mM) | Compound 4j showed good cytotoxic activity against all tested cell lines. nih.gov |

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of atoms and functional groups within a molecule is a critical determinant of its interaction with biological macromolecules. In the context of 4-(5-chlorothiophen-2-yl)-1H-pyrazole analogues, both positional isomerism and stereochemistry significantly influence biological activity.

Stereochemical factors, which relate to the 3D arrangement of atoms, are also paramount. While the core 4-(5-chlorothiophen-2-yl)-1H-pyrazole is planar, the introduction of chiral centers, for instance through substitution with non-planar groups, can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

Impact of Halogenation on Pharmacological Profiles

Halogenation is a common and effective strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. researchgate.net The introduction of halogen atoms like chlorine, bromine, or fluorine can modify a molecule's size, conformation, lipophilicity, and metabolic stability. researchgate.net In the case of thiophene-pyrazole derivatives, halogenation has been shown to have a profound impact on their biological activities.

Studies have demonstrated that the presence of a chloro substituent on the thiophene ring can lead to excellent antimicrobial and anti-inflammatory activity. semanticscholar.orgresearchgate.netnih.gov For example, in one study, thiophene-pyrazole derivatives with a chloro substitution only on the thiophene ring exhibited excellent inhibition against a range of microorganisms. semanticscholar.org Another study found that a compound with a chloro-substituted thiophene ring and two phenyl substituents on the pyrazole ring was among the most potent inhibitors of cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and tumour necrosis factor-alpha (TNF-α). nih.gov Similarly, bromo-substituted analogues also showed high potency in the same study. nih.gov The electronegativity and size of the halogen atom can influence electrostatic interactions and van der Waals forces within the target's binding site, often leading to increased binding affinity. researchgate.net

| Compound Series | Halogen Substituent | Key Finding | Reference |

|---|---|---|---|

| Thiophene bearing pyrazole derivatives | Chloro group on thiophene ring | Observed as a potent compound in in-vitro COX, 5-LOX, and TNF-α inhibitory activities. | nih.gov |

| Thiophene bearing pyrazole derivatives | Bromo group on thiophene ring | Identified as a potent compound in in-vitro COX, 5-LOX, and TNF-α inhibitory activities. | nih.gov |

| Thiophene-pyrazole hybrids | Chloro group on thiophene ring | Exhibited excellent antimicrobial inhibition (12.5-25.0 µg/mL). | semanticscholar.orgresearchgate.net |

| Thiophene-pyrazole hybrids | Chloro groups on both thiophene and aromatic rings | Showed excellent DPPH radical scavenging potencies. | semanticscholar.orgresearchgate.net |

Scaffold Diversity and Analogue Design

The 4-(thiophen-2-yl)-1H-pyrazole framework serves as a versatile starting point for the design of a wide range of bioactive analogues. molport.comnih.gov Analogue design strategies often involve scaffold hopping or decoration, where the core structure is modified to improve properties like potency, selectivity, or pharmacokinetic profiles.

One common approach is the bioisosteric replacement of the thiophene ring. nih.gov Thiophene is often considered a bioisostere of a phenyl ring, and swapping these groups can improve metabolic stability and binding affinity. nih.gov Other heterocyclic rings can also be introduced to create hybrid molecules with enhanced biological activities. For instance, combining the thiophene-pyrazole core with a thiazole ring has been explored to exploit the complementary pharmacological properties of each moiety. nih.gov

Further diversity is achieved by attaching various functionalized side chains or building larger fused-ring systems. Examples from the literature include the synthesis of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, pyrazole-naphthalene hybrids as anticancer agents, and 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as NaPi2b inhibitors. mdpi.comnih.govacs.orgnih.gov These diverse designs highlight the adaptability of the pyrazole scaffold in targeting a wide range of diseases. nih.govresearchgate.net

Computational Methods in SAR Analysis

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of bioactive molecules, guiding the design of more potent and selective analogues.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their efficacy as enzyme inhibitors or anticancer agents. nih.govacs.orgshd-pub.org.rs These models use molecular descriptors—numerical values that characterize properties like size, shape, electronic distribution, and lipophilicity—to build a predictive equation.

For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives identified that their activity as EGFR kinase inhibitors was highly influenced by adjacency and distance matrix descriptors. acs.org Another study on pyrazole-like acetylcholinesterase inhibitors found that molecular volume and the number of multiple bonds were significant predictors of activity. shd-pub.org.rs Such models not only predict the activity of new, unsynthesized compounds but also provide valuable insights into which molecular features are most important for biological efficacy, thereby guiding future synthetic efforts. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as a 4-(5-chlorothiophen-2-yl)-1H-pyrazole analogue) when bound to the active site of a target protein. ijpbs.com This method helps to visualize and analyze the specific intermolecular interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. researchgate.net

Docking studies have been extensively used to understand the mechanism of action for pyrazole derivatives. nih.gov For example, docking simulations of 1H-pyrazole-1-carbothioamide derivatives into the active site of the EGFR kinase protein helped to identify structural features necessary for biological activity and to rationalize their inhibitory potency. acs.org In another study, docking of thiophene-pyrazole candidates into the active sites of COX and 5-LOX enzymes helped ascertain their binding affinities and interactions with key amino acid residues. nih.gov These simulations are invaluable for understanding SAR at a molecular level and for the rational design of new inhibitors with improved binding characteristics. nih.govnih.gov

| Compound Series | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 1H-pyrazole-1-carbothioamide derivatives | EGFR Kinase | Docking predicted interactions in the active site and identified necessary structural features for activity. | acs.org |

| Thiophene bearing pyrazole derivatives | COX, 5-LOX, TNF-α | Docking assessments were used to ascertain binding affinities and ligand-amino acid interactions. | nih.gov |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I and hCA II) | Docking studies investigated binding mechanisms and showed better interactions than the reference inhibitor. | nih.gov |

| Various pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Identified compounds with minimum binding energy, suggesting potential as inhibitors for these anticancer targets. | researchgate.net |

Pharmacophore Mapping and Virtual Screening

Pharmacophore mapping and virtual screening are powerful computational tools in drug discovery used to identify the essential structural features responsible for a molecule's biological activity and to search for new, potentially active compounds. pjps.pk This approach is particularly valuable when the three-dimensional structure of the biological target is not available. pjps.pk It involves creating a 3D model (a pharmacophore) that represents the key steric and electronic features a molecule must possess to bind to its target receptor. This model is then used as a filter to screen large databases of chemical compounds, identifying those that match the pharmacophore and are therefore likely to be active. nih.govjppres.com

For pyrazole derivatives, which are known for a wide range of biological activities, pharmacophore modeling has been successfully applied to understand their structure-activity relationships. nih.govglobalresearchonline.net In one study focusing on pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma A2780 cells, researchers developed a three-point pharmacophore model. pjps.pknih.gov The best-ranked hypothesis, designated AHH.14, was identified as being statistically significant and predictive. pjps.pknih.gov

The AHH.14 model consists of three key features:

One hydrogen bond acceptor (A). pjps.pk

Two hydrophobic groups (H). pjps.pk

This model was generated and validated using a dataset of 36 pyrazole derivatives, demonstrating a strong correlation between the experimental and predicted activity. pjps.pknih.gov The statistical significance of the AHH.14 hypothesis was confirmed by its high regression coefficient (R²) of 0.9096. pjps.pk External validation further confirmed the model's predictive power, with a squared predictive correlation coefficient of 0.875 between the experimental and predicted activities of test set molecules. nih.gov Such validated models are crucial for designing new lead structures with potentially enhanced antiproliferative activity. nih.gov

The table below summarizes the key parameters for the best-featured pharmacophore hypotheses developed in the study.

| Hypothesis | Survival Score | R² | Pearson-R | Features |

| AHH.14 | 3.647 | 0.9096 | 0.7871 | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Groups |

| AHH.16 | 3.647 | 0.8203 | 0.4434 | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Groups |

| AHH.30 | 3.626 | 0.7464 | 0.4835 | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Groups |

| AHH.55 | 3.557 | 0.9313 | 0.3387 | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Groups |

Data sourced from a study on pharmacophore mapping of pyrazoles as anti-proliferative agents. pjps.pk

Once a robust pharmacophore model like AHH.14 is established, it can be used as a 3D query in virtual screening campaigns. nih.govnih.gov This process involves computationally screening large libraries of compounds to find molecules that fit the spatial and chemical requirements of the pharmacophore. jppres.com Studies on other pyrazole-based inhibitors, such as those targeting Janus Kinases (JAKs), have shown that the -NH and =N moieties of the pyrazole ring are often key features that form hydrogen bonds with the target protein's hinge region. nih.gov The combination of pharmacophore-based virtual screening with molecular docking allows for the identification of novel inhibitors. nih.gov This integrated in silico approach helps prioritize compounds for chemical synthesis and biological testing, streamlining the discovery of new and more potent bioactive analogues of 4-(5-chlorothiophen-2-yl)-1H-pyrazole. ijpbs.com

Lack of Specific Research Data for 4-(5-chlorothiophen-2-yl)-1H-pyrazole Derivatives in Requested Pharmacological Evaluations

Following a comprehensive and in-depth search of scientific literature and databases, it has been determined that there is a notable absence of specific, publicly available research data concerning the pharmacological and biological evaluation of 4-(5-chlorothiophen-2-yl)-1H-pyrazole and its derivatives for the outlined activities. While the broader class of pyrazole derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, studies focusing specifically on the 4-(5-chlorothiophen-2-yl)-1H-pyrazole scaffold in the areas of antimicrobial efficacy and enzyme inhibition are not present in the available literature.

The initial search for information on the antibacterial, antifungal, and anti-mycobacterial properties of this specific compound and its derivatives did not yield any studies that have evaluated its efficacy against the specified microorganisms (S. aureus, E. coli, B. subtilis, S. typhii, P. aeruginosa, A. flavus, A. niger, T. viride, C. albicans, Mycobacterium tuberculosis H37Rv, and M. smegmatis). Consequently, no data, such as Minimum Inhibitory Concentration (MIC) values, could be retrieved to populate the requested data tables for these sections.

Similarly, a thorough investigation into the enzyme inhibition potential of 4-(5-chlorothiophen-2-yl)-1H-pyrazole derivatives revealed no specific studies on their activity as inhibitors of Angiotensin-Converting Enzyme (ACE) or Cyclooxygenase (COX) enzymes. As a result, no IC50 values or detailed research findings for these enzyme inhibition studies could be found.

The available body of scientific work on pyrazoles is vast and covers a multitude of derivatives with varying substituents, many of which have been shown to possess significant antimicrobial and enzyme-inhibitory properties. However, the specific combination of a pyrazole ring with a 5-chlorothiophen-2-yl group at the 4-position has not been a focus of the published research in the context of the requested pharmacological evaluations.

Therefore, due to the lack of specific data for "4-(5-chlorothiophen-2-yl)-1H-pyrazole" and its derivatives in the specified areas of study, it is not possible to generate the requested scientifically accurate and detailed article with the required data tables. The creation of such an article would necessitate speculative information, which would not adhere to the standards of scientific accuracy. Further research would be required to be conducted on this specific compound to determine its pharmacological and biological profile.

Pharmacological and Biological Evaluation of 4 5 Chlorothiophen 2 Yl 1h Pyrazole Derivatives: in Vitro Studies

Enzyme Inhibition Studies

Alpha-Amylase and Alpha-Glucosidase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov While specific inhibitory data for 4-(5-chlorothiophen-2-yl)-1H-pyrazole is not extensively detailed in the available literature, studies on broader classes of pyrazole (B372694) and pyrazolone (B3327878) derivatives indicate that this scaffold possesses anti-hyperglycemic properties. Research has shown that certain pyrazole derivatives can inhibit both α-amylase and α-glucosidase. nih.govnih.gov These inhibitors are crucial as they can delay the digestion of carbohydrates, which in turn reduces the rate of glucose absorption and mitigates the spike in blood glucose levels after a meal. nih.gov For context, the inhibitory activities of various extracts and compounds against these enzymes have been reported with a range of potencies, often compared to the standard drug acarbose. researchgate.netcore.ac.ukjyoungpharm.org

Table 1: Examples of α-Amylase and α-Glucosidase Inhibition by Various Test Samples This table provides context on typical inhibitory values but does not represent data for 4-(5-chlorothiophen-2-yl)-1H-pyrazole derivatives.

| Sample | Target Enzyme | IC50 Value |

|---|---|---|

| Acarbose (Standard) | α-Amylase | 5.03 mg/ml |

| Acarbose (Standard) | α-Glucosidase | 5.13 mg/ml |

| Lindernia ciliata Extract | α-Amylase | 6.11 mg/ml |

| Lindernia ciliata Extract | α-Glucosidase | 6.10 mg/ml |

| S. asperum Extract | α-Amylase | 55 µg/mL |

Pancreatic Lipase (B570770) and Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Pancreatic Lipase Inhibition

Targeting pancreatic lipase, an enzyme crucial for the digestion of dietary fats, is a recognized strategy for managing obesity. nih.gov Orlistat, a potent inhibitor, works by inactivating lipases, thereby reducing fat absorption. nih.gov While direct studies on 4-(5-chlorothiophen-2-yl)-1H-pyrazole are limited, research into related pyrazole structures suggests potential activity. For instance, N 5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives have been evaluated as potential pancreatic lipase inhibitors. dntb.gov.ua The inhibitory potential of various compounds is generally quantified by their IC50 values, with some natural flavonoids and microbial-derived compounds like lipstatin (B1674855) showing significant activity. nih.govnih.govmdpi.com

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV inhibitors, known as "gliptins," are an established class of oral antidiabetic agents. nih.gov By inhibiting DPP-IV, they prevent the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. nih.govmdpi.com The pyrazole scaffold is a key component in several DPP-IV inhibitors. mdpi.comresearchgate.net Studies on pyrazole-based thiosemicarbazones and pyrazole-containing β-amino carbonyl compounds have identified potent DPP-IV inhibitory effects. nih.govresearchgate.net For example, certain pyrazole-thiosemicarbazone derivatives have demonstrated IC50 values in the nanomolar range, comparable to or even exceeding the potency of the reference drug, sitagliptin. researchgate.net

Table 2: In Vitro DPP-IV Inhibitory Activity of Selected Pyrazole-Thiosemicarbazone Derivatives

| Compound | R Group | IC50 (nM) |

|---|---|---|

| 2a | H | 2.196 ± 0.147 |

| 2d | 4-F | 1.833 ± 0.166 |

| 2f | 4-Br | 1.266 ± 0.264 |

| 2h | 2,4-diCl | 1.488 ± 0.207 |

| Sitagliptin | (Reference) | 4.380 ± 0.319 |

Arylamine N-acetyltransferase (NAT) Enzyme Inhibition

Arylamine N-acetyltransferases (NATs) are phase II metabolizing enzymes responsible for the acetylation of various drugs and xenobiotics containing arylamine and hydrazine (B178648) structures. nih.gov There are two primary isoenzymes in humans, NAT1 and NAT2, which have distinct substrate specificities. nih.gov Inhibition of these enzymes can alter the metabolism of certain compounds and is an area of interest for chemoprevention. nih.gov The available scientific literature does not appear to contain specific studies on the inhibition of NAT enzymes by 4-(5-chlorothiophen-2-yl)-1H-pyrazole or its direct derivatives. Research on NAT inhibition has largely focused on phytochemicals such as flavonoids and cinnamic acid derivatives. nih.govresearchgate.net For example, quercetin (B1663063) has been identified as a potent non-competitive inhibitor of both NAT1 and NAT2. nih.govresearchgate.net

Cannabinoid Receptor (CB1 and CB2) Binding Studies

The cannabinoid receptors CB1 and CB2, both G protein-coupled receptors, are key components of the endocannabinoid system and mediate the effects of cannabinoids. nih.govnih.gov CB1 receptors are abundant in the central nervous system, while CB2 receptors are found primarily in immune cells. nih.gov

Affinity and Selectivity Profiles

Research into pyrazole derivatives has revealed their significant potential as cannabinoid receptor ligands. A study on 4-cyano-5-(2-thiophenyl)-pyrazoles, a class of compounds structurally related to 4-(5-chlorothiophen-2-yl)-1H-pyrazole, demonstrated high affinity for the CB1 receptor. rsc.org Many compounds in this series exhibited Ki values in the single-digit nanomolar range and displayed moderate to good selectivity for the CB1 receptor over the CB2 receptor. rsc.orgcnr.it The affinity and selectivity are determined through radioligand binding assays, typically using a non-selective agonist like [3H]-CP55,940 to compete with the test compound in cell membranes expressing either CB1 or CB2 receptors. nih.gov

Table 3: Binding Affinity (Ki) and Selectivity of Representative 4-Cyano-5-(2-thiophenyl)-pyrazole Derivatives for Cannabinoid Receptors

| Compound | R Group | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB2 Ki / CB1 Ki) |

|---|---|---|---|---|

| 8d | 2-fluoroethyl | 1.8 | 108 | 60 |

| 8g | 2-morpholinoethyl | 2.6 | 131 | 50 |

| 8h | 2-(4-fluorophenyl)ethyl | 0.9 | 103 | 114 |

| 8l | 2-(pyridin-3-yl)ethyl | 2.3 | 215 | 93 |

Agonist/Antagonist/Inverse Agonist Characterization

The functional activity of ligands at cannabinoid receptors is crucial for their pharmacological profile. Compounds can act as agonists (activating the receptor), neutral antagonists (blocking agonists without affecting basal activity), or inverse agonists (reducing the receptor's constitutive activity). nih.govresearchgate.net Functional assays, such as measuring the inhibition of forskolin-stimulated cyclic AMP production or modulating [35S]-GTPγS binding, are used to characterize these properties. nih.gov

The diarylpyrazole SR141716A (Rimonabant) is a well-known selective CB1 receptor inverse agonist. nih.govconsensus.app Conversely, compounds like AM630 act as selective inverse agonists at CB2 receptors while sometimes showing partial agonist activity at CB1 receptors. researchgate.net The functional profile of 4-(5-chlorothiophen-2-yl)-1H-pyrazole derivatives has not been explicitly detailed, but based on the broader pyrazole class, it is plausible they could exhibit antagonist or inverse agonist properties, particularly at the CB1 receptor. consensus.appresearchgate.net

Anticonvulsant Activity in In Vitro Models

Pyrazole and its derivatives have been investigated for a wide range of pharmacological activities, including anticonvulsant effects. nih.govresearchgate.net The evaluation of anticonvulsant activity is often performed using various experimental models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animals. nih.govijbcp.com

While much of the research is conducted in vivo, in vitro studies are employed to elucidate the mechanism of action. For some anticonvulsant pyrrolidine-2,5-dione derivatives bearing a thiophene (B33073) ring, in vitro studies have pointed towards a mechanism involving moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com These ion channels are major targets for many antiepileptic drugs. mdpi.com Although specific in vitro anticonvulsant data for 4-(5-chlorothiophen-2-yl)-1H-pyrazole are not available, the known activity of related thiophene and pyrazole-containing compounds suggests that modulation of neuronal ion channels is a probable mechanism of action. mdpi.comresearchgate.netscispace.com

Cytotoxicity Evaluation in Cancer Cell Lines

The cytotoxic potential of pyrazole derivatives has been a significant area of research in the quest for novel anticancer agents. semanticscholar.org In vitro studies have demonstrated that modifications to the pyrazole core can lead to compounds with potent activity against various human cancer cell lines.

While specific cytotoxic data for 4-(5-chlorothiophen-2-yl)-1H-pyrazole is not extensively detailed in the available literature, studies on structurally similar compounds provide valuable insights. For instance, a pyrazoline derivative containing a 5-chloro-2-hydroxyphenyl group, namely (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone), has shown remarkable antiproliferative effects. nih.gov This compound exhibited potent cytotoxicity against the human breast cancer cell line MCF-7. nih.gov

The general class of pyrazole derivatives has shown broad-spectrum activity. Various analogs have been successfully tested against human liver cancer (HepG2), breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines, with some compounds exhibiting inhibitory concentrations in the low micromolar range. researchgate.netbiointerfaceresearch.com

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast) | 1.31 | nih.gov |

| (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast) | 0.97 | nih.gov |

The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis (programmed cell death). mdpi.com The p53 signaling pathway is a key target for many anticancer drugs. Research into pyrazole derivatives suggests that their cytotoxic effects are often mediated through the modulation of apoptotic pathways, including the p53-dependent intrinsic pathway. mdpi.comnih.gov

Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that these compounds can significantly increase the expression of pro-apoptotic genes such as Bax, p53, and Caspase-3. nih.gov Concurrently, they can decrease the expression of the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins pushes the cancer cell towards apoptosis. One mechanistic study on a novel pyrazole derivative demonstrated that the compound induced apoptosis by upregulating BAX and p53 levels. mdpi.com Other research has also linked pyrazole derivatives to the induction of apoptosis through changes in p53 activation. nih.gov These findings indicate that a common mechanism of action for the anticancer activity of pyrazole scaffolds involves the activation of p53-targeted pathways, leading to the elimination of cancer cells.

The selectivity of a potential anticancer agent is a crucial factor, determining its ability to target cancer cells while sparing normal, healthy cells. Pyrazole derivatives have demonstrated varying degrees of selectivity against different cancer cell lines.

As noted, chloro-substituted pyrazole derivatives have shown high potency against the MCF-7 breast cancer cell line. nih.gov The broader class of pyrazoles has been evaluated against a panel of cell lines, including the hepatocellular carcinoma line HepG2 and MCF-7, often showing significant activity. researchgate.netbiointerfaceresearch.com However, comprehensive data on the selectivity of 4-(5-chlorothiophen-2-yl)-1H-pyrazole derivatives specifically against mastocytoma P815 or promyelocytic leukemia HL-60 cell lines is limited in the current scientific literature. The existing data does suggest that substitutions on the pyrazole ring play a critical role in determining the cytotoxic profile and tumor cell line selectivity. mdpi.com

Antioxidant Activity Assays (e.g., DPPH radical scavenging)

Reactive oxygen species (ROS) can cause oxidative damage to cellular components, contributing to various diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate the antioxidant potential of chemical compounds. nih.gov

A study focusing on novel thienyl-pyrazole derivatives, which are structurally very similar to 4-(5-chlorothiophen-2-yl)-1H-pyrazole, demonstrated significant antioxidant properties. nih.gov Several compounds in the series showed excellent DPPH radical scavenging activity, with half-maximal inhibitory concentration (IC₅₀) values in the sub-micromolar range, comparable to the standard antioxidant, ascorbic acid. nih.gov The presence of both the thiophene ring and specific substitutions on the phenyl rings appeared to be crucial for the high antioxidant efficacy. nih.gov

| Compound | DPPH Radical Scavenging IC₅₀ (µM) | Reference |

|---|---|---|

| 1-(4-Nitrophenyl)-3-(4-chlorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (5g) | 0.245 ± 0.01 | nih.gov |

| 1-(4-Nitrophenyl)-3-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (5h) | 0.284 ± 0.02 | nih.gov |

| Ascorbic Acid (Standard) | 0.483 ± 0.01 | nih.gov |

Investigation of Other Potential Biological Targets and Mechanisms

Beyond cytotoxicity and antioxidant activity, pyrazole derivatives have been explored for their ability to interact with various other biological targets, revealing a rich polypharmacological profile.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. mdpi.com

Research on halogenated pyrazoline derivatives has revealed their potential as selective MAO inhibitors. mdpi.com Specifically, substitutions with halogens, such as chlorine, on a phenyl ring attached to the pyrazoline core resulted in potent and selective inhibition of MAO-B. mdpi.com The chloro-substituted derivative EH6 was identified as a selective MAO-B inhibitor. mdpi.com This suggests that pyrazole derivatives featuring a chloro-substituent, such as those derived from 4-(5-chlorothiophen-2-yl)-1H-pyrazole, could be promising candidates for development as MAO-B inhibitors.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (EH6) | > 5.58 | 0.169 | > 55.8 | mdpi.com |

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | 8.38 | 0.063 | 133.0 | mdpi.com |

The mechanism of action for many drugs involves direct interaction with cellular macromolecules like DNA or specific protein receptors. Molecular docking studies are computational methods used to predict how a molecule binds to a target.

Docking studies on pyrazole derivatives have shown their potential to bind to the active sites of several protein kinases that are crucial for cancer cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net These studies suggest that pyrazole derivatives can act as kinase inhibitors, a major class of anticancer drugs. nih.govresearchgate.net Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to induce significant DNA damage in cancer cells, which can trigger the DNA damage response pathways that ultimately lead to cell cycle arrest and apoptosis. nih.gov These findings highlight the ability of the pyrazole scaffold to interact with multiple critical cellular targets, contributing to its diverse biological effects.

Future Directions and Research Perspectives for 4 5 Chlorothiophen 2 Yl 1h Pyrazole

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The future design of analogues based on the 4-(5-chlorothiophen-2-yl)-1H-pyrazole core will focus on systematic structural modifications to optimize biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its effects and which can be modified to improve its properties.

Key strategies for analogue design include:

Substitution on the Pyrazole (B372694) Ring: The N1 position of the pyrazole ring is a prime site for modification. Introducing various substituents, from small alkyl groups to larger aromatic or heterocyclic rings, can significantly impact the molecule's interaction with biological targets. This approach has been successful for other pyrazole-based compounds where N1-substitution dictates target selectivity.

Modification of the Thiophene (B33073) Ring: While the 5-chloro substituent is a key feature, exploring analogues with other halogens (fluoro, bromo, iodo) or different electron-withdrawing or -donating groups could fine-tune the electronic properties of the thiophene ring, potentially enhancing binding affinity. For instance, the introduction of a 5-chlorothiophen-2-yl moiety in a series of 1H-pyrazol-5-amines was found to shift their inhibitory activity against the enzyme thrombin into the potent nanomolar range. nih.gov

Introduction of Functional Groups: Adding functional groups at other positions on the pyrazole or thiophene rings can introduce new interaction points, such as hydrogen bond donors or acceptors, which can lead to stronger and more specific binding to target proteins.

Recent advancements in synthetic methodologies, including multicomponent reactions and catalyst-free synthesis under ultrasound irradiation, will facilitate the efficient creation of diverse libraries of these novel analogues for high-throughput screening. mdpi.comresearchgate.net The goal is to develop compounds with sub-micromolar or even nanomolar potency against specific biological targets while minimizing off-target effects.

| Modification Site | Synthetic Strategy | Desired Outcome | Reference Concept |

|---|---|---|---|

| Pyrazole N1 Position | N-arylation or N-alkylation reactions | Improved potency, altered selectivity, enhanced pharmacokinetic properties | mdpi.com |

| Thiophene C5 Position | Halogen exchange reactions or nucleophilic aromatic substitution | Fine-tuning of electronic properties for target binding | nih.gov |

| Pyrazole C3/C5 Positions | Cyclocondensation reactions with varied diketones or related precursors | Introduction of new interaction points for enhanced specificity | mdpi.com |

Exploration of Multi-Targeted Ligands and Hybrid Molecules

The "one molecule, one target" paradigm in drug discovery is being challenged by the complexity of diseases like cancer and neurodegenerative disorders. nih.gov Consequently, a significant future direction is the development of multi-target-directed ligands (MTDLs) or hybrid molecules that can simultaneously modulate multiple pathways involved in a disease. nih.gov

The 4-(5-chlorothiophen-2-yl)-1H-pyrazole scaffold can be used as a core structure to be combined with other known pharmacophores to create hybrid molecules. For example, it could be linked to:

Kinase Inhibitor Moieties: To create dual- or multi-kinase inhibitors for cancer therapy.

Cholinesterase Inhibitor Fragments: For potential application in Alzheimer's disease, where pyrazole derivatives have already shown promise. nih.gov

Antimicrobial Pharmacophores: To develop agents that can overcome drug resistance by targeting multiple bacterial or fungal pathways.

This molecular hybridization strategy aims to produce synergistic effects, improve efficacy, and potentially reduce the likelihood of developing drug resistance. mdpi.com For example, pyrazole-thiazole hybrids have demonstrated a range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov

Advanced Computational Modeling and Drug Discovery Platforms

Computational chemistry and in silico methods are indispensable tools for modern drug discovery, offering a way to rationalize experimental findings and guide the design of new molecules with higher precision and speed. eurasianjournals.com For 4-(5-chlorothiophen-2-yl)-1H-pyrazole and its future analogues, computational approaches will be vital.

Future research in this area will likely involve:

Molecular Docking: To predict the binding modes and affinities of novel analogues with their putative biological targets. This helps in prioritizing which compounds to synthesize and test, saving time and resources.

Quantum Mechanical (QM) Calculations: To understand the electronic structure, reactivity, and conformational preferences of the molecule, which are critical for its interaction with biological systems. eurasianjournals.com

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules. eurasianjournals.com

Machine Learning and AI: Leveraging emerging technologies like machine learning to develop predictive models for activity and toxicity based on the structural features of a large set of pyrazole derivatives. eurasianjournals.com

These computational platforms will accelerate the discovery and optimization cycle, leading to the more rapid identification of promising drug candidates. researchgate.net

| Technique | Application for 4-(5-chlorothiophen-2-yl)-1H-pyrazole | Expected Insight | Reference Concept |

|---|---|---|---|

| Molecular Docking | Predicting binding poses and affinities of new analogues in target proteins (e.g., kinases, enzymes). | Prioritization of synthetic targets; understanding key binding interactions. | eurasianjournals.com |

| Molecular Dynamics | Simulating the stability and conformational changes of the ligand-receptor complex. | Validation of docking results; insight into the mechanism of binding. | eurasianjournals.com |

| ADME/T Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early identification of candidates with favorable drug-like properties. | researchgate.net |

In-depth Investigation of Biological Mechanisms at the Molecular Level

While initial screenings may identify a biological effect, a deep understanding of the mechanism of action at the molecular level is crucial for further development. Future research must focus on elucidating how 4-(5-chlorothiophen-2-yl)-1H-pyrazole and its most potent analogues exert their effects.

This involves a range of experimental approaches: